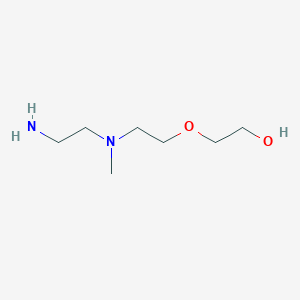

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

Description

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol is a tertiary amine-containing glycol ether with the molecular formula C₇H₁₆N₂O₂. Its structure comprises an ethoxyethanol backbone substituted with a methyl and aminoethyl group on the nitrogen atom. This configuration imparts unique physicochemical properties, such as moderate polarity, water solubility, and reactivity in nucleophilic or coordination chemistry.

Properties

IUPAC Name |

2-[2-[2-aminoethyl(methyl)amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c1-9(3-2-8)4-6-11-7-5-10/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKKHFSYWVSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol typically involves the reaction of 2-(2-aminoethoxy)ethanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reactants: 2-(2-aminoethoxy)ethanol and methylamine.

Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the preparation of bioconjugates and as a linker in protein labeling.

Medicine: It is explored for its potential use in drug delivery systems.

Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular and Functional Group Comparison

Physicochemical Properties

Table 2: Physical Property Comparison

*Estimated based on structural analogs.

Biological Activity

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol, also known as AEEA, is a compound with the molecular formula and a molecular weight of approximately 190.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicine and biotechnology. This article aims to explore the biological activity of AEEA, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Structure

The structure of AEEA includes a branched configuration featuring amino groups and ethylene glycol moieties. These characteristics enhance its solubility and reactivity compared to similar compounds.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H22N2O2 |

| Molecular Weight | 190.29 g/mol |

| Boiling Point | 254-259 °C |

| Density | 0.95 g/cm³ |

| Melting Point | -11 °C |

Research on the specific mechanisms of action for AEEA is limited. However, its structural features suggest potential interactions with biological systems that may lead to various pharmacological effects. The presence of amino groups indicates possible roles in neurotransmission or cellular signaling.

Acute Toxicity

In toxicity studies, AEEA has shown varying degrees of safety depending on the route of administration:

- Oral Administration : In studies involving rats, AEEA was well absorbed with over 85% absorption within 48 hours. The elimination half-life was biphasic, indicating rapid initial clearance followed by prolonged retention .

- Dermal Exposure : AEEA was assessed for skin sensitization potential using the Local Lymph Node Assay (LLNA). Results indicated that it could act as a skin sensitizer at concentrations above 5% .

Case Studies

- Human Health Assessment : Clinical studies involving formulations containing AEEA at concentrations up to 5.9% demonstrated low sensitization rates among metal workers with dermatitis, suggesting a favorable safety profile in controlled applications .

- Animal Studies : In a study with Wistar rats administered AEEA at doses of 0.5 or 50 mg/kg bw, significant clinical chemistry changes were observed at higher doses, including increased liver enzymes and kidney weight changes . The no-observed-adverse-effect level (NOAEL) was established at 60 mg/kg bw/day.

Potential Therapeutic Uses

Due to its unique structural properties, AEEA may be explored for various therapeutic applications:

- Drug Delivery Systems : Its solubility characteristics make it a candidate for use in drug formulations that require enhanced bioavailability.

- Bioconjugation : The amino groups can facilitate conjugation with biomolecules for targeted delivery in cancer therapies or vaccine development.

Interaction Studies

Interaction studies have focused on AEEA's compatibility with biological systems, which are crucial for determining its practical applications in medicine and biotechnology.

Comparative Analysis with Similar Compounds

The following table compares AEEA with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Dimethylamino)ethanol | C4H11N | Used as a solvent; contains dimethylamino group |

| 2-(Aminoethyl)morpholine | C6H14N2O | Exhibits different biological activities |

| 3-(Aminopropyl)triethoxysilane | C11H27N | Used in surface modification |

Q & A

Basic: What are the standard laboratory synthesis methods for 2-(2-Aminoethoxy)ethanol, and how do they differ from industrial-scale production?

2-(2-Aminoethoxy)ethanol is synthesized via nucleophilic substitution between 2-aminoethanol and ethylene oxide under controlled alkaline conditions. Lab-scale synthesis typically uses batch reactors with stoichiometric control to minimize side products like polyethylene glycol derivatives . Industrial methods employ continuous flow reactors to enhance yield (≥90%) and purity (>98%), optimized via real-time monitoring of pH and temperature . Key differences include scalability, purification techniques (e.g., vacuum distillation vs. industrial chromatographic separation), and catalyst recovery systems .

Basic: What are the critical physical and chemical properties of 2-(2-Aminoethoxy)ethanol relevant to its handling in research?

The compound is a colorless, viscous liquid (density: 1.048 g/mL at 25°C) with a boiling point of 218–224°C . It is fully miscible in water and alcohols but immiscible in aliphatic hydrocarbons. The primary amine (pKa ~9.5) and hydroxyl groups enable dual reactivity, while its hygroscopicity necessitates anhydrous storage (<0.1% H2O) to prevent hydrolysis . Stability under inert atmospheres (N2/Ar) is critical to avoid oxidative degradation .

Advanced: How can researchers design experiments for bioconjugation using 2-(2-Aminoethoxy)ethanol as a linker in drug delivery systems?

The amino group reacts with activated esters (e.g., NHS esters) or carbonyls, while the hydroxyl group allows further derivatization (e.g., PEGylation). A stepwise protocol is recommended:

Activation : Pre-functionalize the hydroxyl group with tosyl chloride for nucleophilic substitution.

Conjugation : React the amino group with targeting ligands (e.g., antibodies) at pH 7.4–8.3.

Purification : Use size-exclusion chromatography to remove unreacted species, confirmed via MALDI-TOF .

Optimize molar ratios (1:1.2 linker:ligand) and monitor reaction kinetics via UV-Vis (λ = 280 nm) to avoid over-conjugation .

Advanced: How should researchers resolve contradictions in fluorescence data when using 2-(2-Aminoethoxy)ethanol in ratiometric zinc sensors?

Conflicting fluorescence intensity or ratio values (e.g., λem = 450/550 nm) may arise from:

- Impurities : Trace metals (e.g., Fe³⁺) can quench fluorescence. Purify via chelation with EDTA followed by ion-exchange chromatography .

- pH Sensitivity : The sensor’s carboxamidoquinoline group exhibits pH-dependent emission. Standardize buffers (pH 7.0–7.4) and validate using control sensors .

- Solvent Effects : Use aqueous-organic mixtures (e.g., 20% DMSO) to maintain solubility without disrupting hydrogen bonding .

Advanced: What methodologies ensure the stability of 2-(2-Aminoethoxy)ethanol in long-term storage or under extreme conditions?

Stability is contingent on:

- Storage : Anhydrous conditions (desiccants like molecular sieves) at –20°C in amber glass to prevent photodegradation .

- Thermal Stability : Decomposition occurs above 150°C. For high-temperature applications (e.g., polymer synthesis), use inert gas blankets and short reaction times (<1 hr) .

- Hydrolytic Resistance : Formulate as a hydrochloride salt (if applicable) or use stabilizing agents like borate buffers (0.1 M) to inhibit amine oxidation .

Basic: What safety protocols are essential for handling 2-(2-Aminoethoxy)ethanol in laboratory settings?

- PPE : N95 respirators, nitrile gloves, and chemical goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for open handling; monitor airborne concentrations (<1 ppm) via OSHA Method 52 .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid (5% v/v) .

Advanced: Which analytical techniques are most effective for assessing the purity and structural integrity of 2-(2-Aminoethoxy)ethanol?

- HPLC : Reverse-phase C18 column, mobile phase: 70:30 H2O:MeCN + 0.1% TFA; retention time ~6.2 min .

- NMR : ¹H NMR (D2O): δ 3.55–3.65 (m, –OCH2CH2O–), δ 2.75 (t, J = 6 Hz, –NH2CH2–) .

- Mass Spectrometry : ESI-MS m/z 106.1 [M+H]⁺; isotopic purity confirmed via high-resolution MS (Δ < 2 ppm) .

Advanced: How can the amino and hydroxyl groups of 2-(2-Aminoethoxy)ethanol be selectively modified for targeted drug delivery applications?

- Amino Group : React with succinimidyl esters (e.g., NHS-PEG4-maleimide) for thiol-selective conjugation. Protect the hydroxyl group with TBDMS-Cl .

- Hydroxyl Group : Tosylate (TsCl/pyridine) for nucleophilic displacement with azides or thiols. Confirm substitution via FT-IR (loss of –OH stretch at 3400 cm⁻¹) .

- Dual Modification : Use orthogonal protecting groups (e.g., Fmoc for amine, TBDMS for hydroxyl) in solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.